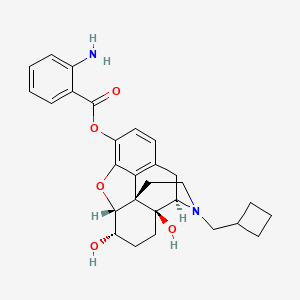
Nalbuphine 3-anthranilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalbuphine 3-anthranilate is a semi-synthetic opioid analgesic compound. It is derived from nalbuphine, which is a mixed κ-agonist/μ-antagonist opioid. Nalbuphine is known for its analgesic properties and is used to treat moderate to severe pain. The addition of the anthranilate group to nalbuphine potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nalbuphine 3-anthranilate involves the reaction of nalbuphine with anthranilic acid. The process typically includes the following steps:
Activation of Anthranilic Acid: Anthranilic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated anthranilic acid is then reacted with nalbuphine under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反応の分析
Types of Reactions
Nalbuphine 3-anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The anthranilate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substituted nalbuphine derivatives with modified functional groups.
科学的研究の応用
Nalbuphine 3-anthranilate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects.
作用機序
Nalbuphine 3-anthranilate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at κ-opioid receptors and as an antagonist or partial agonist at μ-opioid receptors. This dual action results in effective pain relief with a lower risk of respiratory depression and addiction compared to traditional opioids. The anthranilate group may influence the compound’s binding affinity and selectivity for these receptors, potentially enhancing its therapeutic profile.
類似化合物との比較
Similar Compounds
Nalbuphine: The parent compound, used for pain relief with similar receptor activity.
Buprenorphine: Another mixed agonist-antagonist opioid with higher potency and a longer duration of action.
Pentazocine: A κ-agonist/μ-antagonist opioid with similar analgesic properties but different side effect profiles.
Uniqueness
Nalbuphine 3-anthranilate is unique due to the presence of the anthranilate group, which may enhance its pharmacokinetic properties and reduce side effects. This structural modification distinguishes it from other opioids and makes it a promising candidate for further research and development.
特性
CAS番号 |
104160-14-7 |
|---|---|
分子式 |
C28H32N2O5 |
分子量 |
476.6 g/mol |
IUPAC名 |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate |
InChI |
InChI=1S/C28H32N2O5/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2/t20-,22+,25-,27-,28+/m0/s1 |
InChIキー |
DPEUYHUBXBQEHM-QLDGPFJWSA-N |
異性体SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
正規SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


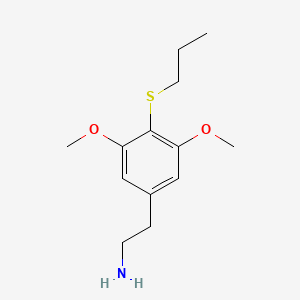
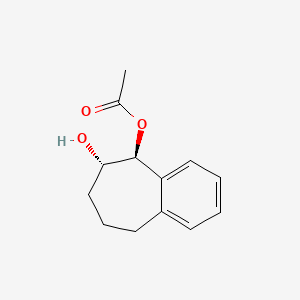
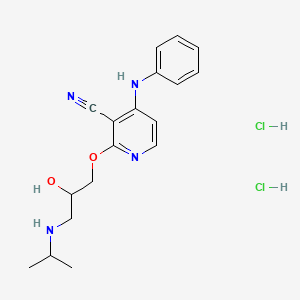
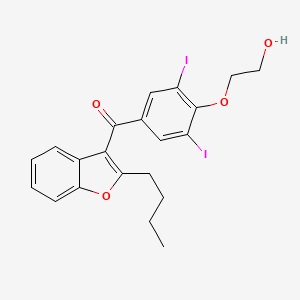
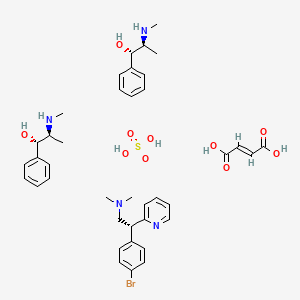
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

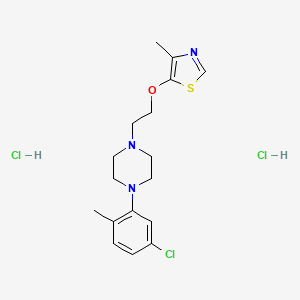
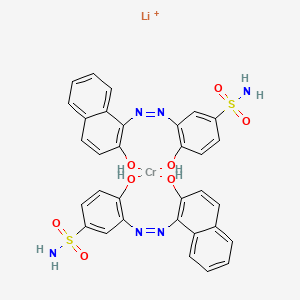
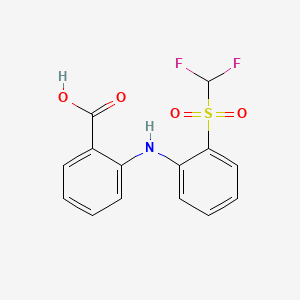
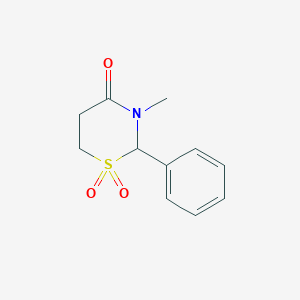
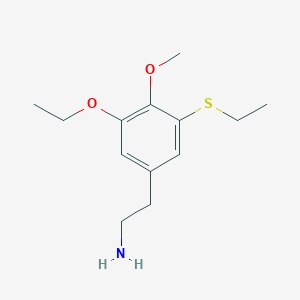
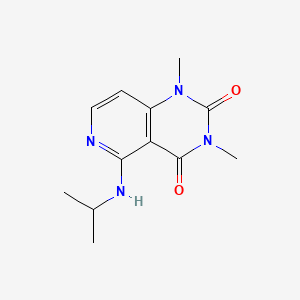
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
